7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is a compound belonging to the class of benzoxaboroles. Benzoxaboroles are known for their unique structural features, which include a boron atom integrated into a heterocyclic ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the boron atom, using reagents like halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce boronic acid derivatives.
Wissenschaftliche Forschungsanwendungen
7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol involves the inhibition of leucyl-tRNA synthetase, an essential enzyme for protein synthesis in bacteria . By binding to the enzyme’s active site, the compound prevents the proper ligation of leucine to tRNA, thereby disrupting protein synthesis and leading to bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tavaborole: Another benzoxaborole used as an antifungal agent.
Crisaborole: A non-steroidal anti-inflammatory drug used for treating atopic dermatitis.
Uniqueness
7-methylbenzo[c][1,2]oxaborole-1,6(3H)-diol is unique due to its specific structural modifications, which enhance its selectivity and potency as an antimicrobial agent. Unlike other benzoxaboroles, it has shown selective activity against mycobacteria, making it a promising candidate for further development in antimicrobial therapies .
Eigenschaften
Molekularformel |
C8H9BO3 |
---|---|
Molekulargewicht |
163.97 g/mol |
IUPAC-Name |
1-hydroxy-7-methyl-3H-2,1-benzoxaborol-6-ol |
InChI |
InChI=1S/C8H9BO3/c1-5-7(10)3-2-6-4-12-9(11)8(5)6/h2-3,10-11H,4H2,1H3 |
InChI-Schlüssel |
QAXCLOJZBAFVOD-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=C(CO1)C=CC(=C2C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.